molecular formula C17H17F3N2OS B2477701 N-((4-cyclohexylthiazol-2-yl)methyl)-2,3,4-trifluorobenzamide CAS No. 2034240-29-2

N-((4-cyclohexylthiazol-2-yl)methyl)-2,3,4-trifluorobenzamide

Cat. No. B2477701
M. Wt: 354.39
InChI Key: ITOVZGQHESIEHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-cyclohexylthiazol-2-yl)methyl)-2,3,4-trifluorobenzamide, commonly known as CTB, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. CTB belongs to the class of benzamide derivatives and has been found to exhibit a wide range of biological activities.

Scientific Research Applications

Synthesis and Antimicrobial Applications

A study detailed the synthesis and antimicrobial screening of derivatives incorporating the thiazole ring. These compounds, including structures related to N-((4-cyclohexylthiazol-2-yl)methyl)-2,3,4-trifluorobenzamide, demonstrated significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against fungi, suggesting their potential therapeutic intervention for microbial diseases (Desai, Rajpara, & Joshi, 2013).

Novel Synthetic Pathways

Research on the synthesis of 2‐Phenylthiazoles from α‐Tosyloxyketones and Thiobenzamide highlighted alternative synthetic pathways using 'green' recyclable solvents, demonstrating the compound's versatility in synthesis and its potential in developing environmentally friendly methodologies (Hou, Wanga, Tsai, & Chen, 2006).

Chemical Structure and Interaction Studies

Investigations into the distinctions of positional isomers of N-(methylthiazol-2-yl)nitrobenzamide by copper and iron ions revealed insights into the selective fluorescence emissions of isomers upon interaction with metal ions. This study illuminates the compound's structural nuances and its potential in selective metal ion detection (Phukan, Goswami, & Baruah, 2015).

Antimicrobial Analog Synthesis

Another study focused on the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine, aiming to enhance antimicrobial activity. This research underscores the importance of fluorine atoms in the benzoyl group for antimicrobial efficacy, showcasing the compound's role in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

properties

IUPAC Name

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2,3,4-trifluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2OS/c18-12-7-6-11(15(19)16(12)20)17(23)21-8-14-22-13(9-24-14)10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOVZGQHESIEHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-cyclohexylthiazol-2-yl)methyl)-2,3,4-trifluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.